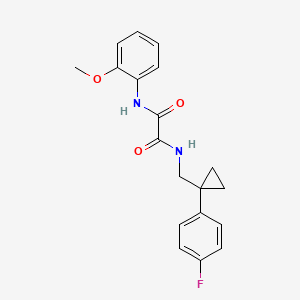
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide is a specialized molecule that may be synthesized through a series of chemical reactions involving oxalamides. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structural characteristics of related oxalamide compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of oxalamide derivatives can be complex, involving multiple steps and specific reagents. The first paper describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be adapted for the synthesis of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide. This approach utilizes 3-(2-nitroaryl)oxirane-2-carboxamides and involves a Meinwald rearrangement sequence, which is operationally simple and high yielding .
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide moiety, which is a functional group consisting of two amide groups connected to the same carbonyl carbon. The structure of the compound would likely feature a cyclopropyl group attached to a fluorophenyl moiety, as well as a methoxyphenyl group, both linked through the oxalamide functional group. The exact bond lengths and angles would require further analysis, possibly through X-ray crystallography or computational modeling, to determine the precise molecular geometry.
Chemical Reactions Analysis
Oxalamide derivatives can participate in various chemical reactions, depending on their substituents and reaction conditions. The first paper does not detail specific reactions for the compound but does mention the synthesis of oxalamides, which could undergo further transformations under the right conditions . The second paper, while not directly related to oxalamides, discusses the reactivity of a phthalimide derivative with ruthenium(III) chloride, leading to the formation of a novel heterocycle . This indicates that oxalamide derivatives could potentially engage in complex reactions with transition metals, leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide would be influenced by its molecular structure. The presence of the fluorophenyl group could impart certain electronic effects due to the electronegativity of fluorine, while the methoxy group could contribute to the overall polarity of the molecule. These substituents would affect properties such as solubility, melting point, and reactivity. The exact properties would need to be determined experimentally through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-25-16-5-3-2-4-15(16)22-18(24)17(23)21-12-19(10-11-19)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGJFNLTCHCLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(2-methoxyphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzenesulfonamide](/img/structure/B3019286.png)
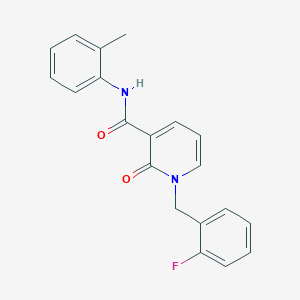


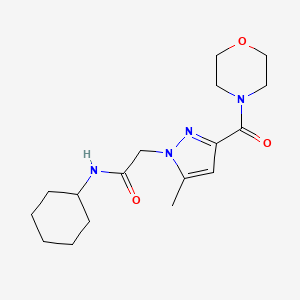
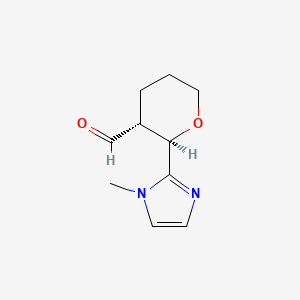
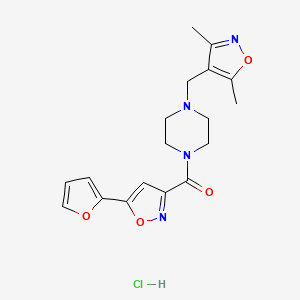

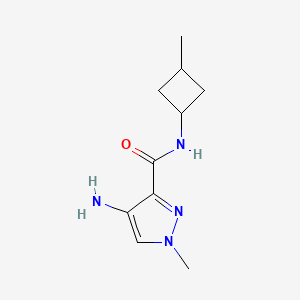
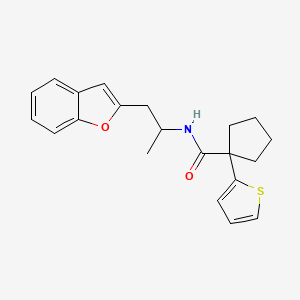
![2-Chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide;hydrochloride](/img/structure/B3019305.png)
![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)
![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)
![4-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B3019308.png)